1H-imidazol-1-ylmethanol

描述

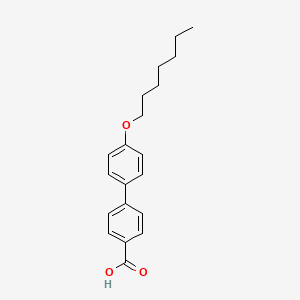

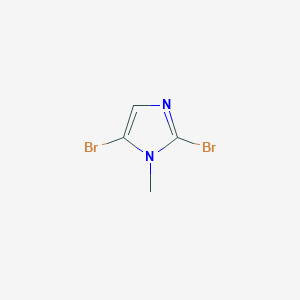

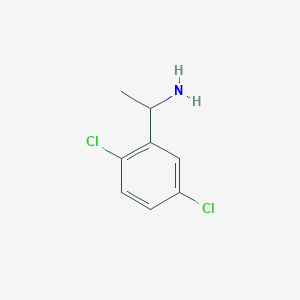

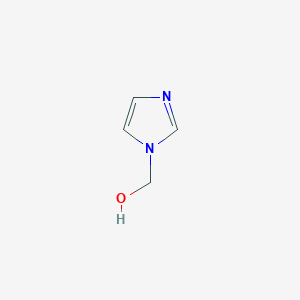

1H-imidazol-1-ylmethanol is a compound with the molecular formula C4H6N2O and a molecular weight of 98.1 . It is also known by the IUPAC name 1H-imidazol-1-ylmethanol .

Molecular Structure Analysis

The molecular structure of 1H-imidazol-1-ylmethanol consists of a five-membered ring with two nitrogen atoms, one of which is attached to a methanol group . The InChI code for this compound is 1S/C4H6N2O/c7-4-6-2-1-5-3-6/h1-3,7H,4H2 .Physical And Chemical Properties Analysis

1H-imidazol-1-ylmethanol has a molecular weight of 98.1 and is stored at room temperature .科学研究应用

1. Application in Pseudomonas aeruginosa Infections Treatment

- Summary of the Application: 1H-imidazol-1-ylmethanol derivatives are used in the design, synthesis, and evaluation of new inhibitors for Pseudomonas aeruginosa infections. These inhibitors target quorum sensing (QS), a bacterial cell-to-cell signaling system controlling virulence, which has emerged as a promising approach as an antibiotic adjuvant therapy .

- Methods of Application: The potency of a previously reported inhibitor was fine-tuned, leading to the discovery of a potent PqsR antagonist . This compound inhibited the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations .

- Results or Outcomes: The compound showed improved efficacy against P. aeruginosa CF isolates with significant inhibition of pyocyanin, 2-alkyl-4(1H)-quinolones production .

2. Application in Luminescent Metal-Organic Frameworks

- Summary of the Application: 1H-imidazol-1-ylmethanol derivatives are used in the synthesis of a novel luminescent metal-organic framework (MOF) based on 2,6-di (1 H -imidazol-1-yl)naphthalene (L) and biphenyl-3,4′,5-tricarboxylic acid (H 3 bptc) .

- Methods of Application: The MOF was prepared and characterized by X-ray crystallography, infrared spectra (IR) spectroscopy, elemental and thermal analysis .

- Results or Outcomes: The MOF shows a strong emission at 361 nm upon excitation at 290 nm at room temperature. Moreover, it can efficiently detect Fe 3+ ions by luminescence quenching .

3. Synthesis of (1-Methyl-1H-imidazol-2-yl)methanol Derivatives

- Summary of the Application: (1-Methyl-1H-imidazol-2-yl)methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .

- Methods of Application: The synthesis involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .

- Results or Outcomes: The synthesis resulted in the preparation of (1-Methyl-1H-imidazol-2-yl)methanol derivatives .

4. Therapeutic Potential of Imidazole Containing Compounds

- Summary of the Application: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods of Application: The synthesis of imidazole containing compounds involves various synthetic routes .

- Results or Outcomes: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

5. Synthesis of Substituted Imidazoles

- Summary of the Application: The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

- Methods of Application: The synthesis involves various methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring .

- Results or Outcomes: The synthesis resulted in the preparation of substituted imidazoles .

6. Synthesis of 1H- and 2H-indazoles

- Summary of the Application: The work summarizes latest strategies for the synthesis of 1H- and 2H-indazoles .

- Methods of Application: The synthesis involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

- Results or Outcomes: The synthesis resulted in the preparation of 1H- and 2H-indazoles .

4. Therapeutic Potential of Imidazole Containing Compounds

- Summary of the Application: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods of Application: The synthesis of imidazole containing compounds involves various synthetic routes .

- Results or Outcomes: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

5. Synthesis of Substituted Imidazoles

- Summary of the Application: The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles. These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

- Methods of Application: The synthesis involves various methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring .

- Results or Outcomes: The synthesis resulted in the preparation of substituted imidazoles .

6. Synthesis of 1H- and 2H-indazoles

- Summary of the Application: The work summarizes latest strategies for the synthesis of 1H- and 2H-indazoles .

- Methods of Application: The synthesis involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .

- Results or Outcomes: The synthesis resulted in the preparation of 1H- and 2H-indazoles .

未来方向

属性

IUPAC Name |

imidazol-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c7-4-6-2-1-5-3-6/h1-3,7H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPVBKJELBDMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394320 | |

| Record name | 1H-imidazol-1-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-imidazol-1-ylmethanol | |

CAS RN |

51505-76-1 | |

| Record name | 1H-imidazol-1-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。